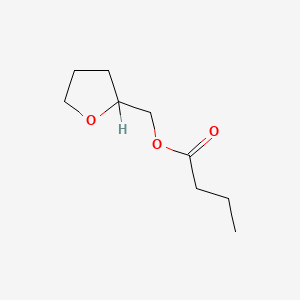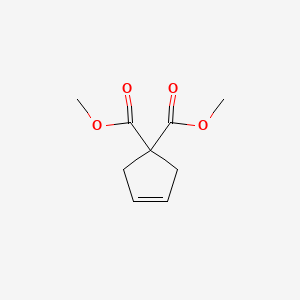
Tetrahydrofurfuryl butyrate
Übersicht
Beschreibung
Tetrahydrofurfuryl butyrate, also known as THFB, is a naturally occurring fatty acid ester found in a variety of plants, fruits, and vegetables. It has a distinct aroma and flavor, and has been used in the food industry as a flavoring agent and preservative. In recent years, THFB has been studied for its potential medicinal properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer compound.
Wissenschaftliche Forschungsanwendungen
Solvent Applications
Tetrahydrofurfuryl butyrate is used as a solvent for water-based colorants and as a coupling solvent for agricultural formulations such as pesticides, fungicides, and herbicides. It also serves as a plasticizer for paints and varnishes .
Esterification in Solvent-Free Systems
It has been utilized in the esterification of castor oil fatty acid in a solvent-free system, catalyzed by enzymes like Novozym 435, which is significant for industrial applications .
Flavor and Fragrance Industry
Tetrahydrofurfuryl butyrate is used in the flavor and fragrance industry, particularly in food and beverage products to impart specific flavors .
Microbial Production
It is involved in microbial production processes for creating compounds like butyl butyrate, which are used in various industries including beverages, food, perfume, and cosmetics .
Wirkmechanismus
Target of Action
Tetrahydrofurfuryl butyrate is a fatty acid ester . It is used as a flavoring agent in the food industry . The primary targets of Tetrahydrofurfuryl butyrate are likely to be the taste receptors in the human body, specifically those that respond to the flavors it imparts.
Mode of Action
Upon ingestion, it imparts specific flavors, such as pineapple and cheese , which are detected by these receptors. This interaction triggers a signal transduction pathway, leading to the perception of taste.
Pharmacokinetics
It is known that the compound is used as a flavoring agent, suggesting that it is likely to be rapidly absorbed and metabolized in the body to exert its flavor-enhancing effects .
Result of Action
The primary result of Tetrahydrofurfuryl butyrate’s action is the enhancement of flavor in foods. By interacting with taste receptors, it imparts specific flavors, enhancing the overall taste experience . .
Action Environment
The action of Tetrahydrofurfuryl butyrate is influenced by various environmental factors. For instance, the compound’s flavor-enhancing effects may be affected by the overall composition of the food in which it is used. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-4-9(10)12-7-8-5-3-6-11-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVDLFOAZNCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862877 | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Heavy sweet aroma reminiscent of apricot and pineapple | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.007-1.013 | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Tetrahydrofurfuryl butyrate | |
CAS RN |
2217-33-6, 92345-48-7 | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, (tetrahydro-2-furanyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tetrahydro-2-furyl)methyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROFURFURYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41378D174 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrofurfuryl butyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetrahydrofurfuryl butyrate affect plant tissue development?
A: Tetrahydrofurfuryl butyrate exhibits a unique effect on bean plants, notably the absence of root primordia formation near the application site []. Instead, it primarily stimulates xylem tissue, leading to callus formation largely composed of parenchymatous cells with areas of meristematic activity []. This response is localized within a few millimeters of the application site, unlike other tested substances [].
Q2: What is the significance of studying tetrahydrofurfuryl butyrate's impact on plants?
A2: Understanding the specific effects of tetrahydrofurfuryl butyrate on plant tissue, particularly its localized action and stimulation of specific cell types, can provide valuable insights into plant growth regulation and potential applications in agriculture. For instance, it could be further investigated for its use in controlling plant development or inducing specific tissue growth.
Q3: Can tetrahydrofurfuryl butyrate be synthesized enzymatically, and what are the advantages of this approach?
A: While the provided abstracts don't detail the enzymatic synthesis process, one abstract mentions the use of immobilized lipase for esterification and transesterification reactions in producing tetrahydrofurfuryl butyrate []. Enzymatic synthesis offers several benefits over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. Further research in this area could optimize the enzymatic synthesis of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)







![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
